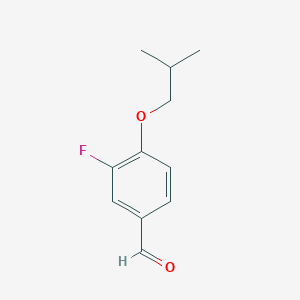
3-フルオロ-4-イソブトキシベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fourth position
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 3-Fluoro-4-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Building Block for Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of new materials with specific properties.
Chemical Manufacturing: It is used in the manufacturing of various chemicals and intermediates.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Fluoro-4-isobutoxybenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and isobutyl alcohol.
Reaction Conditions: The synthesis involves the alkylation of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a suitable catalyst, such as an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like distillation and recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: 3-Fluoro-4-isobutoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 3-Fluoro-4-isobutoxybenzaldehyde can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the isobutoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be carried out using reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted benzaldehyde derivatives.
作用機序
Molecular Targets and Pathways:
Interaction with Enzymes: 3-Fluoro-4-isobutoxybenzaldehyde may interact with specific enzymes, affecting their activity and function.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Mechanism:
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.
Signal Transduction: It can influence signal transduction pathways, leading to downstream effects on cellular functions.
類似化合物との比較
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Fluoro-3-isobutoxybenzaldehyde: Similar structure but with the fluorine and isobutoxy groups swapped.
3-Chloro-4-isobutoxybenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the third position imparts unique electronic properties to the compound.
Isobutoxy Group: The isobutoxy group at the fourth position provides steric hindrance and influences the compound’s reactivity and interactions.
特性
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
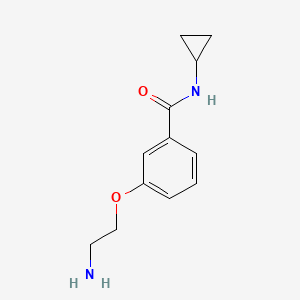
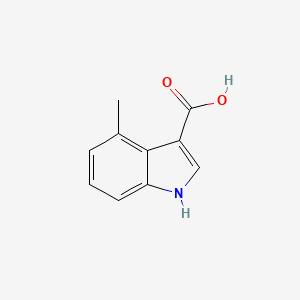
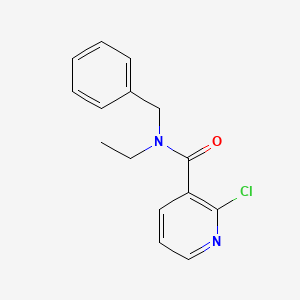

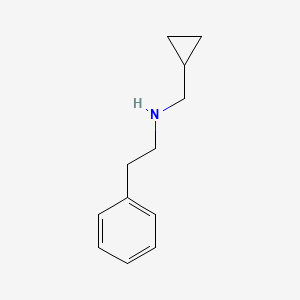
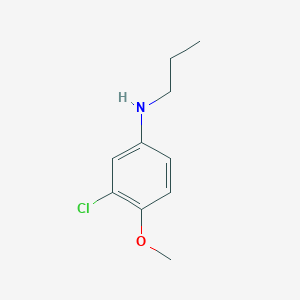
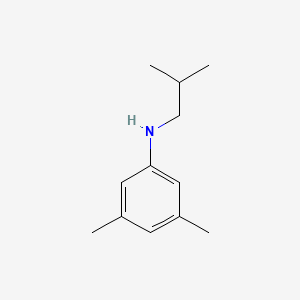
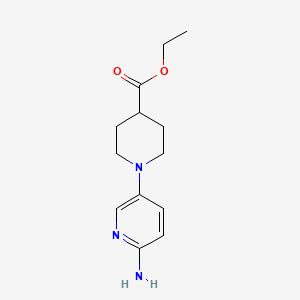
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)
